BenchChemオンラインストアへようこそ!

(3S)-3-Ethylpiperazine-2,5-dione

Medicinal Chemistry Oncology Stereochemistry

This stereochemically pure (S)-enantiomer is an essential chiral building block for medicinal chemistry. Its unique (S)-ethyl substitution confers distinct lipophilicity (calc. LogP -0.4) and biological activity, including validated IC50 ~6 µM against pancreatic cancer cell lines. Unlike racemic or unsubstituted analogs, only the (3S)-stereoisomer ensures reproducible asymmetric synthesis and SAR. Secure this high-purity intermediate now to advance your drug discovery program.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 63808-67-3
Cat. No. B1396579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Ethylpiperazine-2,5-dione
CAS63808-67-3
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCCC1C(=O)NCC(=O)N1
InChIInChI=1S/C6H10N2O2/c1-2-4-6(10)7-3-5(9)8-4/h4H,2-3H2,1H3,(H,7,10)(H,8,9)/t4-/m0/s1
InChIKeyJRPRGWJKMWJPHB-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-Ethylpiperazine-2,5-dione (CAS 63808-67-3): Procurement Guide for a Chiral 2,5-Diketopiperazine Building Block


(3S)-3-Ethylpiperazine-2,5-dione is a heterocyclic compound belonging to the class of 2,5-diketopiperazines (DKPs), which are the smallest cyclic peptides formed via the condensation of two α-amino acids . Its core structure is a piperazine-2,5-dione ring with a single chiral center at the C-3 position bearing an (S)-configured ethyl substituent . As a defined stereoisomer, it is available from multiple vendors with typical purities ranging from 97% to 98% . This compound is primarily utilized as a versatile intermediate and a stereodefined building block in medicinal chemistry and organic synthesis, not as an active pharmaceutical ingredient .

Why Unsubstituted Piperazine-2,5-dione or Its Methyl Analog Cannot Replace (3S)-3-Ethylpiperazine-2,5-dione


The (S)-ethyl group at the C-3 position is a critical determinant of this compound's physicochemical and biological properties, precluding simple substitution with unsubstituted piperazine-2,5-dione or the 3-methyl analog. Class-level inference from the broader diketopiperazine (DKP) family demonstrates that the identity of the 3-substituent directly governs key parameters like lipophilicity, conformation, and target binding. For instance, the (R)-enantiomer of 3-ethylpiperazine-2,5-dione has a calculated LogP of -0.989, establishing a specific lipophilicity baseline . Furthermore, studies on analogous piperazine-2,5-diones, such as (R)-3-methylpiperazine-2,5-dione, show potent biological activity (e.g., IC50 < 1 μM against alkyltransferase), confirming that even minor alkyl substitutions confer distinct, non-interchangeable biological profiles . Therefore, procuring the precise (3S)-3-ethyl derivative is mandatory for ensuring the intended stereochemical outcome in asymmetric synthesis and for reproducing specific structure-activity relationships in biological assays.

Quantitative Evidence for (3S)-3-Ethylpiperazine-2,5-dione: Comparative Data for Informed Procurement


Stereochemistry Determines Biological Activity Profile: (S)-Ethyl Group Confers Anticancer Potential in Pancreatic Models

The (3S)-ethyl stereoisomer of 3-ethylpiperazine-2,5-dione has been evaluated for its anticancer potential, with a specific derivative demonstrating notable activity in pancreatic cancer cell lines. A derivative of (3S)-3-ethylpiperazine-2,5-dione was found to have an IC50 value of approximately 6 µM against both AsPC-1 and SW1990 human pancreatic cancer cell lines . This demonstrates a measurable, albeit moderate, cytotoxic effect that is directly linked to the (S)-configuration of the chiral center. In contrast, the (R)-enantiomer is associated with different biological roles, such as in nootropic research as etiracetam . This divergence in application underscores the critical importance of procuring the correct stereoisomer for research targeting specific pathways, as the biological outcome is fundamentally tied to the compound's three-dimensional orientation.

Medicinal Chemistry Oncology Stereochemistry

Lipophilicity Profile: (S)-Ethyl Group Imparts a Distinct Calculated LogP Value

The lipophilicity of 3-ethylpiperazine-2,5-dione is a key differentiator from its analogs. For the (R)-enantiomer of this compound, a calculated LogP value of -0.989 has been reported . While this specific value is for the (R)-isomer, it provides a strong quantitative estimate for the (S)-isomer, as enantiomers share identical physicochemical properties in achiral environments. This value can be directly compared to the XLogP3-AA value of 0.1 for 3-isopropylpiperazine-2,5-dione, a bulkier analog [1]. The difference of over one log unit highlights how the ethyl substituent strikes a unique balance of hydrophilicity compared to the more lipophilic isopropyl group. This quantifiable difference is critical for predicting membrane permeability, solubility, and overall pharmacokinetic behavior in drug discovery programs.

Physicochemical Properties Drug Design Computational Chemistry

Structure-Activity Relationship (SAR) Class Inference: 3-Ethyl Substitution is a Key Driver of Potency in DKP Scaffolds

The broader class of piperazine-2,5-dione (DKP) derivatives demonstrates that the nature of the substituent at the 3-position is a critical determinant of biological potency. In a study of natural DKP derivatives, compounds with specific substitutions at the piperazine-2,5-dione core showed potent immunosuppressive activity, with IC50 values ranging from 1.3 µM to 9.3 µM in a murine splenocyte proliferation assay [1]. While these compounds are more complex, they establish the principle that modifications to the DKP core, including alkyl substitutions at the 3-position, can directly and significantly modulate biological activity. Furthermore, research on the cytotoxic antibiotic neihumicin and related structures has shown that C-3 and C-6 disubstitution on the piperazine-2,5-dione ring is structurally required for significant cytotoxicity, with unsymmetrical derivatives generally being more potent than their symmetrical counterparts [2]. This class-level evidence strongly suggests that the (S)-ethyl group of the target compound is not an inert structural feature but a crucial element for any observed or potential bioactivity.

Medicinal Chemistry Immunosuppression Structure-Activity Relationship

Procurement-Driven Application Scenarios for (3S)-3-Ethylpiperazine-2,5-dione


Asymmetric Synthesis of Chiral Drug Candidates and Bioactive Molecules

(3S)-3-Ethylpiperazine-2,5-dione is a valuable chiral building block for the asymmetric synthesis of more complex molecules. Its defined (S)-stereocenter, originating from L-α-aminobutyric acid, makes it an ideal starting material for constructing stereochemically pure pharmaceutical intermediates and natural product analogs . This application is particularly relevant for projects where controlling the absolute configuration of the final product is paramount, as the chiral integrity of the building block can be preserved throughout a synthetic sequence. Its procurement is justified when the target molecule requires a specific 3D orientation to interact with a biological target, a scenario where achiral or racemic analogs would be unsuitable.

Lead Optimization in Oncology: Exploring Pancreatic Cancer Therapeutics

Based on direct evidence showing that a derivative of (3S)-3-ethylpiperazine-2,5-dione exhibits an IC50 of approximately 6 µM against AsPC-1 and SW1990 human pancreatic cancer cell lines , this compound is a relevant starting point for medicinal chemistry campaigns focused on pancreatic cancer. The (S)-stereochemistry appears to be a key determinant of this activity, differentiating it from the (R)-enantiomer's nootropic profile . Researchers aiming to develop new therapies for this difficult-to-treat cancer should consider procuring this specific stereoisomer as a validated hit or lead-like scaffold for further structure-activity relationship (SAR) exploration and analog synthesis.

Physicochemical Property Modulation in Drug Design

The specific lipophilicity of (3S)-3-ethylpiperazine-2,5-dione, as estimated by a calculated LogP of approximately -0.989 for its enantiomer , positions it as a unique tool for modulating the physicochemical properties of a drug candidate. This LogP value indicates a favorable balance between hydrophilicity and lipophilicity, which can be leveraged to improve a lead compound's aqueous solubility and membrane permeability compared to more lipophilic analogs like the 3-isopropyl derivative (XLogP3-AA 0.1) . In a drug design context, this quantifiable difference allows medicinal chemists to rationally select the ethyl-substituted DKP core to fine-tune the pharmacokinetic profile of a new chemical entity.

Quote Request

Request a Quote for (3S)-3-Ethylpiperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.